1-(2,4-dimethoxyphenyl)-1H-imidazole-2-thiol
Overview
Description
1-(2,4-dimethoxyphenyl)-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C11H12N2O2S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Electrochemical and Thermodynamic Properties
1-(2,4-dimethoxyphenyl)-1H-imidazole-2-thiol and related compounds have been studied for their electrochemical and thermodynamic properties. Research on imidazole-2-thiols, including variants like 4,5-dimethylimidazole-2-thiol, shows significant insights into their oxidation and reduction potentials, as well as their thermodynamic properties like enthalpy (ΔH) and entropy (ΔS) (Po et al., 1991).
Synthesis and Biological Evaluation
These compounds are crucial in the synthesis of biologically active derivatives. A study on the synthesis and evaluation of 2-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazole derivatives highlights their antimicrobial activities against various bacteria and fungi. This underlines the compound's potential in medicinal chemistry (Altameemi et al., 2020).
Electronic and Substituent Effects
Another study focused on the electronic and substituent effects on imidazole rings, including compounds like 2-(2,4-dimethoxyphenyl)-1H-imidazo[4,5-f][1,10]phenanthroline. This research provides insights into how different substituents affect the electronic properties and donor-acceptor capacities of these compounds, which is valuable in the development of new materials and pharmaceuticals (Eseola et al., 2012).
Cardiotonic Activity
Research has also been conducted on the cardiotonic activities of fused imidazoles, including those with 2,5-dimethoxyphenyl groups. These studies contribute to understanding the potential therapeutic uses of these compounds in treating heart conditions (Andreani et al., 1994).
Molecular Docking and Pharmacological Importance
Molecular docking studies have been performed on similar compounds to understand their interaction with biological targets. This type of research is crucial in drug development, as it helps to predict the binding affinity and mode of action of potential drug candidates (Anthal et al., 2018).
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1H-imidazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-14-8-3-4-9(10(7-8)15-2)13-6-5-12-11(13)16/h3-7H,1-2H3,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYUEVBISPYASS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C=CNC2=S)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.